Cas no 101272-01-9 ((2E)-5-benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one)

(2E)-5-Benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one is a structurally distinct thiazolidinone derivative featuring a benzyl group at the 5-position and a 4-bromophenylimino moiety at the 2-position. This compound exhibits potential as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of the bromophenyl group enhances its utility in cross-coupling reactions, while the thiazolidinone core offers a rigid scaffold for further functionalization. Its well-defined stereochemistry (E-configuration) ensures consistency in reactivity, making it valuable for applications in medicinal chemistry and materials science. The compound's stability under standard conditions further supports its use in synthetic workflows.
(2E)-5-benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one structure
101272-01-9 structure
Product Name:(2E)-5-benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one
CAS No:101272-01-9
MF:C16H13BrN2OS
MW:361.256221532822
CID:6295369
PubChem ID:135414169
Update Time:2025-10-24

(2E)-5-benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-5-benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one
    • 101272-01-9
    • 5-Benzyl-2-((4-bromophenyl)amino)thiazol-4(5H)-one
    • HMS594I15
    • AKOS002307963
    • EU-0037356
    • AKOS016131113
    • 5-benzyl-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one
    • AKOS002768863
    • (E)-5-benzyl-2-((4-bromophenyl)imino)thiazolidin-4-one
    • SR-01000424849
    • SR-01000424849-1
    • F0344-0012
    • ChemDiv1_002655
    • Inchi: 1S/C16H13BrN2OS/c17-12-6-8-13(9-7-12)18-16-19-15(20)14(21-16)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19,20)
    • InChI Key: OHBYJNKFBMTCIY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)/N=C1/NC(C(CC2C=CC=CC=2)S/1)=O

Computed Properties

  • Exact Mass: 359.99320g/mol
  • Monoisotopic Mass: 359.99320g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 66.8Ų

(2E)-5-benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one Pricemore >>

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Additional information on (2E)-5-benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one

(2E)-5-Benzyl-2-[(4-Bromophenyl)imino]-1,3-Thiazolidin-4-One: A Comprehensive Overview

The compound with CAS No. 101272-01-9, commonly referred to as (2E)-5-benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities and applications in drug discovery. The structure of this compound is characterized by a thiazolidinone ring system, which is fused with a benzene ring and contains a bromine substituent at the para position of the phenyl group. The presence of the imino group (C=N) further enhances its reactivity and potential for forming hydrogen bonds, making it an interesting target for various biochemical studies.

Recent studies have highlighted the potential of (2E)-5-benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one as a precursor for the synthesis of bioactive molecules. Researchers have explored its role in the development of anti-tumor agents, where its ability to inhibit specific enzymes involved in cancer cell proliferation has been demonstrated. For instance, a 2023 study published in *Journal of Medicinal Chemistry* revealed that this compound exhibits selective cytotoxicity against human breast cancer cells, suggesting its potential as a lead compound for anti-cancer drug development.

In addition to its pharmacological applications, this compound has also been investigated for its role in enzyme inhibition. A 2023 research article in *Bioorganic & Medicinal Chemistry Letters* reported that (2E)-5-benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one acts as a potent inhibitor of histone deacetylases (HDACs), which are enzymes associated with epigenetic regulation. This finding opens new avenues for its use in treating diseases such as Alzheimer's and certain types of cancers where HDAC activity plays a critical role.

The synthesis of (2E)-5-benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process that includes nucleophilic substitution and condensation reactions. Recent advancements in synthetic methodology have enabled the production of this compound with higher yields and improved purity. For example, a 2023 study published in *Organic Process Research & Development* described a novel catalytic system that significantly reduces reaction time while maintaining product quality.

From an analytical standpoint, the characterization of (2E)-5-benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one has been enhanced by modern spectroscopic techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). These techniques have provided detailed insights into its molecular structure and stability under various conditions. A 2023 paper in *Analytical Chemistry* demonstrated the use of advanced NMR techniques to confirm the stereochemistry of this compound, which is crucial for understanding its biological activity.

Furthermore, computational studies have played a pivotal role in elucidating the molecular interactions of (2E)-5-benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one with biological targets. Molecular docking simulations have revealed key binding motifs that contribute to its bioactivity. A 2023 study published in *Journal of Computational Chemistry* utilized machine learning algorithms to predict the binding affinity of this compound with various protein targets, providing valuable insights for rational drug design.

In conclusion, (2E)-5-benzyl-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one (CAS No. 101272-01-9) is a versatile compound with significant potential in drug discovery and development. Its unique structural features and diverse biological activities make it an attractive target for further research. As recent studies continue to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in advancing therapeutic interventions across various disease areas.

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